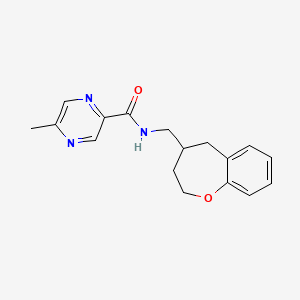![molecular formula C20H14FN3O3 B5502688 3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B5502688.png)
3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like 3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate belong to a class of chemically and structurally diverse molecules that often exhibit significant biological or material properties. Fluorinated compounds, in particular, are known for their unique reactivity and stability, making them valuable in various chemical, pharmaceutical, and material science applications.
Synthesis Analysis
The synthesis of related fluorinated compounds typically involves multistep reactions, including condensation, cyclization, and fluorination processes. For instance, the straightforward multicomponent reaction approach is often employed to synthesize complex fluorinated molecules, ensuring the introduction of fluorine or fluorinated groups at specific molecular positions to impart desired properties (Sharma et al., 2013).
Molecular Structure Analysis
X-ray crystallography is a common tool for determining the molecular and crystal structures of these compounds, providing detailed insights into their conformation, molecular geometry, and intermolecular interactions. The crystal structure analysis reveals how fluorine atoms influence the overall molecular geometry and stability through intramolecular and intermolecular forces (Rybakov et al., 2001).
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
In analytical chemistry, compounds like 1,3-di(2-pyridyl)-1,3-propanedione (DPPD) are utilized as fluorogenic labeling reagents for sugars, demonstrating the sensitive HPLC-based detection of monosaccharides. The fluorescent 2-pyridylfuran (2-PF) moiety, resulting from the reaction of DPPD with sugars, enables the subfemtomole detection of the galactose-derived product and the analysis of monosaccharides in complex biological matrices such as blood and milk samples (Cai et al., 2014).
Sensor Development
Compounds featuring heteroatom-containing organic fluorophores, like 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene (CP3E), exhibit intramolecular charge transfer (ICT) and aggregation-induced emission (AIE) characteristics. These properties make them suitable for use as fluorescent pH sensors in both solution and solid states and as chemosensors for detecting acidic and basic organic vapors (Yang et al., 2013).
Anticancer Research
Research on fluoro substituted benzo[b]pyrans and their derivatives has shown significant anti-lung cancer activity. These compounds, upon various chemical treatments, have been tested against several human cancer cell lines, demonstrating anticancer activity at low concentrations compared to reference drugs (Hammam et al., 2005).
Photophysical Properties
The study of heteroleptic cyclometalated iridium(III) complexes, incorporating N-phenyl-substituted pyrazoles and pyridyl pyrazole or triazole ligands, has yielded insights into achieving highly efficient, room-temperature blue phosphorescence. These complexes offer a basis for future design and synthesis of blue phosphorescent emitters (Yang et al., 2005).
Environmental Applications
Activated carbon derived from Pomegranate wood, modified with specific organic compounds, demonstrates rapid removal of toxic metal ion impurities. Optimization of this process through bee algorithm and response surface methodology confirms the potential for effective environmental detoxification applications (Ghaedi et al., 2015).
Eigenschaften
IUPAC Name |
[3-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 3-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3/c21-17-7-2-5-15(11-17)20(26)27-18-8-1-4-14(10-18)12-23-24-19(25)16-6-3-9-22-13-16/h1-13H,(H,24,25)/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVRXDNPYIBKMG-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)C=NNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)/C=N/NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5502607.png)

![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5502627.png)

![5-[(1H-benzimidazol-2-ylthio)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5502638.png)
![4-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid](/img/structure/B5502640.png)
![6-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5502648.png)

![N'-{(3S*,4R*)-1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5502659.png)
![1-methyl-3-[2-(4-morpholinyl)ethyl]-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B5502669.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5502686.png)
![5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5502700.png)
![4-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502706.png)
![5,5-dibenzyl-9-tert-butyl-5H-tetrazolo[1',5':1,5]pyrrolo[3,4-b]pyridine](/img/structure/B5502713.png)